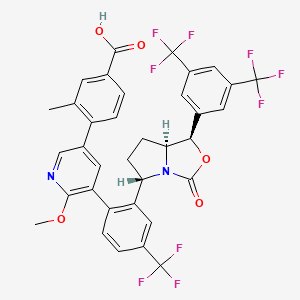

MK-8262

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MK-8262 is an orally active, potent cholesteryl ester transfer protein (CETP) inhibitor developed by Merck & Co. as a backup to anacetrapib. CETP regulates lipid particle homeostasis, particularly high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol, which are biomarkers for coronary heart disease (CHD) risk . This compound has an IC50 of 53 nM against CETP and a log D value of 5.3, reflecting optimized lipophilicity to balance efficacy and safety . Preclinical studies in CETP-transgenic mice demonstrated a dose-dependent increase in HDL cholesterol (HDL-C) and reduction in LDL cholesterol (LDL-C) after chronic treatment . Pharmacokinetic studies in mice showed favorable oral bioavailability (Cmax = 0.43 μM, AUC = 7.9 μM·h) and a half-life of 13 hours .

Preparation Methods

The synthesis of MK-8262 involves multiple steps, including the preparation of monocyclic oxazolidinone derivatives and bicyclic derivatives. The general synthetic route includes the following steps :

-

Preparation of Monocyclic Oxazolidinone Derivatives

- A solution of (4S, 5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one in dry tetrahydrofuran is added dropwise to a stirred suspension of sodium hydride in dry tetrahydrofuran at 0°C under nitrogen atmosphere.

- The reaction mixture is stirred at 25°C for 30 minutes, followed by the addition of 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in dry tetrahydrofuran.

- The reaction mixture is stirred overnight at 25°C.

-

Preparation of Bicyclic Derivatives

- The monocyclic oxazolidinone derivatives are further reacted to form bicyclic derivatives through a series of steps involving various reagents and conditions.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product through techniques such as column chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

MK-8262 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions involving halogenated intermediates are common in the synthesis of this compound.

Common reagents used in these reactions include sodium hydride, bromomethyl-iodobenzene, and various solvents such as tetrahydrofuran . The major products formed from these reactions are the desired oxazolidinone and bicyclic derivatives.

Scientific Research Applications

Chemistry: The compound serves as a model for studying cholesteryl ester transfer protein inhibition and its effects on lipid metabolism.

Biology: Research on MK-8262 has provided insights into the role of cholesteryl ester transfer protein in lipid homeostasis and cardiovascular health.

Medicine: this compound was developed as a potential therapeutic agent for reducing cardiovascular mortality by raising high-density lipoprotein levels.

Industry: The compound’s synthesis and characterization have contributed to advancements in synthetic organic chemistry and pharmaceutical development.

Mechanism of Action

MK-8262 exerts its effects by inhibiting cholesteryl ester transfer protein, a protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein to low-density lipoprotein and very low-density lipoprotein particles. By inhibiting this protein, this compound increases high-density lipoprotein levels and decreases low-density lipoprotein levels, which are biomarkers for reduced risk of coronary heart disease .

Comparison with Similar Compounds

Comparison with Similar CETP Inhibitors

CETP inhibitors aim to reduce ASCVD risk by modulating HDL and LDL levels. Below is a comparative analysis of MK-8262 with key analogs:

Anacetrapib

- Mechanism & Efficacy : Anacetrapib, combined with statins, reduced CHD risk by 9% in the REVEAL trial via LDL-C reduction and HDL-C elevation . However, its high lipophilicity (log D > 7) led to adipose tissue accumulation, raising long-term safety concerns .

- Clinical Status : Discontinued due to safety issues despite Phase III success .

- Advantage of this compound : this compound’s lower log D (5.3 vs. >7) minimizes tissue accumulation risks while maintaining potency .

Obicetrapib (TA-8995)

- Mechanism & Efficacy : Obicetrapib robustly reduces LDL-C (by ~50%) and ApoB while increasing HDL-C and ApoA1. It is the only CETP inhibitor in Phase III trials after anacetrapib’s discontinuation .

- Clinical Status : Phase III (NCT05202509) for ASCVD risk reduction .

- Comparison with this compound : this compound’s preclinical data suggest comparable LDL-C/HDL-C modulation, but obicetrapib has advanced further in clinical development .

Dalcetrapib and Evacetrapib

- Dalcetrapib : Failed in Phase III due to lack of efficacy in reducing cardiovascular events despite HDL-C elevation .

- Evacetrapib : Discontinued for similar reasons, highlighting the limitations of HDL-centric mechanisms .

- Advantage of this compound : this compound’s optimization focused on dual HDL-C/LDL-C modulation and safety profiling, addressing prior class failures .

Torcetrapib

- Mechanism & Issues : Torcetrapib increased blood pressure and mortality in Phase III due to off-target aldosterone effects .

Data Table: Key Parameters of CETP Inhibitors

Note: this compound’s development status is ambiguously reported as both preclinical (2025) and clinical (2021) .

Biological Activity

MK-8262 is a novel compound developed as a Cholesteryl Ester Transfer Protein (CETP) inhibitor, primarily aimed at modifying lipid profiles to reduce the risk of coronary heart disease (CHD). This compound emerged as a potential best-in-class CETP inhibitor, building on the insights gained from the development of previous CETP inhibitors like anacetrapib. The biological activity of this compound focuses on its ability to increase high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) levels, which is crucial for cardiovascular health.

CETP plays a significant role in lipid metabolism by facilitating the transfer of cholesteryl esters between lipoproteins. The inhibition of CETP by this compound aims to enhance HDL functionality and reduce LDL levels, thereby potentially lowering the risk of atherosclerosis and related cardiovascular events. The mechanism can be summarized as follows:

- CETP Inhibition : this compound binds to CETP, preventing it from transferring cholesteryl esters from HDL to LDL.

- Increased HDL Levels : By inhibiting CETP, this compound promotes the retention of cholesteryl esters in HDL particles, leading to increased HDL concentrations in plasma.

- Decreased LDL Levels : The reduction in cholesteryl ester transfer results in decreased LDL particle numbers and size, contributing to lower overall LDL cholesterol levels.

Structural Insights

Recent studies have provided insights into the structural dynamics of CETP and its interaction with lipoproteins. Various models have been proposed to explain how CETP facilitates lipid transfer, including:

- Shuttle Model : CETP binds to HDL, extracts cholesteryl esters, and transfers them to LDL.

- Tunnel Model : A ternary complex where CETP forms a bridge between HDL and LDL.

- Dimer Tunnel Model : A modified version where a dimeric form of CETP creates a hydrophobic tunnel for lipid exchange .

Preclinical and Clinical Trials

This compound underwent several preclinical and clinical evaluations to assess its safety and efficacy:

- Phase I Trials : Initial trials demonstrated that this compound could significantly increase HDL-C while reducing LDL-C. However, these trials were terminated due to findings from chronic toxicology studies .

- Efficacy Metrics :

Comparative Efficacy with Other CETP Inhibitors

A comparative analysis with other CETP inhibitors reveals the following:

| Compound | Phase | HDL-C Change (%) | LDL-C Change (%) | Notes |

|---|---|---|---|---|

| This compound | I | +31 - 40 | -44.1 | Discontinued due to toxicity |

| Anacetrapib | III | +104 | -17 | Significant CHD risk reduction |

| Evacetrapib | II | +133 | -31.1 | Larger HDL increase |

| Obicetrapib | II | +157.1 | -45.3 | Ongoing studies |

This table highlights the competitive landscape among CETP inhibitors and underscores this compound's potential efficacy despite its early termination in clinical trials.

Safety Profile

The safety profile of this compound was evaluated alongside its efficacy metrics. Initial findings suggested no significant abnormalities in liver enzymes or other critical health parameters during the trials conducted prior to termination . However, the chronic toxicology findings raised concerns that ultimately led to halting further development.

Q & A

Basic Research Questions

Q. What is the mechanism of action of MK-8262 in modulating HDL and LDL cholesterol levels?

this compound inhibits cholesteryl ester transfer protein (CETP), which normally facilitates the transfer of cholesteryl esters from HDL to LDL and very-low-density lipoprotein (VLDL). By blocking CETP, this compound increases HDL cholesterol (the "good" cholesterol) and reduces LDL cholesterol (the "bad" cholesterol), potentially lowering coronary heart disease (CHD) risk. Preclinical studies in CETP transgenic mice showed a significant HDL increase after two weeks of oral administration (10 mg/kg) .

Q. What standard in vitro and in vivo models are used to evaluate this compound's efficacy?

- In vitro : HEK293 cell lines expressing human CYP enzymes (e.g., CYP1A2, CYP3A4) are used to assess dose-dependent cytotoxicity and metabolic stability. This compound reduces cell viability at concentrations ≥10 μM but does not alter CYP protein levels or Nrf2 activation .

- In vivo : CETP transgenic mice are the primary model for evaluating lipid modulation. Chronic dosing (10 mg/kg orally for 2 weeks) significantly elevates HDL cholesterol, while pharmacokinetic (PK) parameters (e.g., T1/2 = 6–13 hours, CL = 2.6–3.1 mL/min·kg) are measured via intravenous and oral administration .

Q. What are the key pharmacokinetic parameters of this compound in preclinical studies?

| Parameter | Mouse (IV, 1 mg/kg) | Mouse (PO, 2 mg/kg) |

|---|---|---|

| T1/2 | 6–13 hours | - |

| CL | 2.6–3.1 mL/min·kg | - |

| Vss | 0.95–2.4 L/kg | - |

| Cmax | - | 0.4–0.43 μM |

| AUC | - | 7.9–9.7 μM·h |

| Data derived from CETP transgenic mouse studies . |

Advanced Research Questions

Q. How can researchers design a dose-response study for this compound to assess its therapeutic window?

- Dose Selection : Use PK data to identify subtherapeutic, therapeutic, and supratherapeutic doses (e.g., 1–30 mg/kg).

- Endpoints : Measure HDL/LDL levels, CETP activity inhibition, and toxicity markers (e.g., liver enzymes).

- Statistical Power : Calculate sample size using variance from pilot studies (e.g., n ≥ 8 per group for 80% power).

- Controls : Include a CETP inhibitor reference (e.g., anacetrapib) and vehicle controls .

Q. How can contradictions between in vitro CYP inhibition data and in vivo metabolic stability be resolved?

- In vitro-in vivo extrapolation (IVIVE) : Test this compound in hepatocyte models to account for compensatory metabolic pathways absent in HEK293/CYP lines.

- Mechanistic studies : Use radiolabeled this compound to track metabolite formation and identify non-CYP clearance routes (e.g., glucuronidation).

- Species-specific differences : Compare mouse and human microsomal stability to predict clinical outcomes .

Q. What methodologies are recommended for integrating multi-omics data in this compound research?

- Transcriptomics : RNA-seq of liver tissues to identify CETP-regulated pathways.

- Proteomics : Quantify HDL/LDL particle composition via mass spectrometry.

- Metabolomics : LC-MS profiling of lipid species in plasma and feces.

- Data integration : Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to map interactions between CETP inhibition and lipid homeostasis .

Q. How should researchers address potential long-term toxicity of this compound in chronic studies?

- Toxicokinetics : Monitor plasma accumulation over 6–12 months using repeated PK sampling.

- Biomarkers : Assess liver/kidney function (ALT, creatinine), lipid peroxidation (MDA levels), and histopathology.

- Ethical protocols : Follow ARRIVE guidelines for humane endpoints and sample size minimization .

Q. What statistical approaches are suitable for analyzing contradictory clinical trial data on CETP inhibitors?

- Meta-analysis : Pool data from this compound, anacetrapib, and dalcetrapib trials to assess heterogeneity via I<sup>2</sup> statistics.

- Subgroup analysis : Stratify patients by baseline HDL/LDL levels or genetic polymorphisms (e.g., CETP TaqIB).

- Bayesian methods : Compute posterior probabilities to evaluate efficacy against placebo .

Q. Methodological Considerations

- Experimental Rigor : Include positive/negative controls, blinded data analysis, and reproducibility checks (e.g., triplicate runs in vitro) .

- Ethical Compliance : Obtain institutional animal care committee approval and adhere to 3R principles (Replacement, Reduction, Refinement) .

- Data Transparency : Share raw datasets (e.g., HDL/LDL measurements) in public repositories like Figshare or Zenodo .

Properties

Molecular Formula |

C35H25F9N2O5 |

|---|---|

Molecular Weight |

724.6 g/mol |

IUPAC Name |

4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid |

InChI |

InChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29+/m0/s1 |

InChI Key |

VYZPBLVSILOWMJ-YTCPBCGMSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)O[C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.